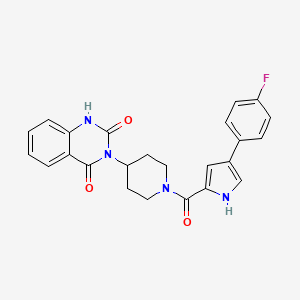
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound. Its structure suggests potential pharmacological or biochemical applications, given the presence of multiple functional groups that can participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione generally involves multi-step organic synthesis methods. The process might start with the preparation of key intermediates like 4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl and piperidine derivatives, which are then combined under controlled conditions to form the final compound.
Example reaction steps:
Formation of pyrrole derivative: This involves reacting 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form the pyrrole ring.
Quinazoline synthesis: Using appropriate starting materials like 2-aminobenzoic acid and isatoic anhydride in a series of condensation reactions.
Coupling reactions: The pyrrole and quinazoline derivatives are then coupled, possibly through nucleophilic substitution or other suitable methods.
Industrial Production Methods
For industrial-scale production, methods might involve optimizing the synthesis routes to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors or automated synthesis might be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: The pyrrole and piperidine rings can undergo oxidation under certain conditions, forming various oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core or the carbonyl group.
Substitution: The presence of fluorine and other active sites makes it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Halogens, acyl halides, amines.
Major Products Formed
Oxidation: Yields oxidized pyrrole derivatives and quinazoline oxides.
Reduction: Produces reduced piperidine derivatives and secondary alcohols.
Substitution: Leads to a variety of fluorinated and other substituted quinazolines.
Wissenschaftliche Forschungsanwendungen
3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has been investigated for a range of scientific applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, given its multiple reactive sites.
Biology: Studied for potential interactions with biological targets due to its diverse functional groups.
Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.
Wirkmechanismus
This compound can exert its effects by interacting with specific molecular targets such as enzymes or receptors. Its action mechanism might involve binding to active sites, modifying the activity of target proteins, or altering signal transduction pathways. Given its structural complexity, it could influence multiple pathways simultaneously.
Vergleich Mit ähnlichen Verbindungen
When comparing 3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione to other similar compounds, one must consider compounds with related structures such as:
4-(4-fluorophenyl)pyrroles: These share the pyrrole core but lack the quinazoline moiety.
Piperidinyl quinazolines: Compounds that share the quinazoline and piperidine units but vary in other substituents.
Fluoro-substituted aromatic compounds: These include a wide range of compounds where the fluorine atom provides unique reactivity.
Uniqueness:
The combination of a quinazoline core with a fluorophenyl-pyrrole and piperidine moiety makes it particularly unique.
Such a structure allows for versatile chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c25-17-7-5-15(6-8-17)16-13-21(26-14-16)23(31)28-11-9-18(10-12-28)29-22(30)19-3-1-2-4-20(19)27-24(29)32/h1-8,13-14,18,26H,9-12H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSDVQWKFKJMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
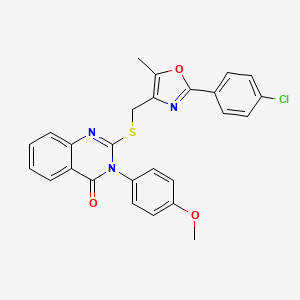
![(4-Benzhydrylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2958640.png)
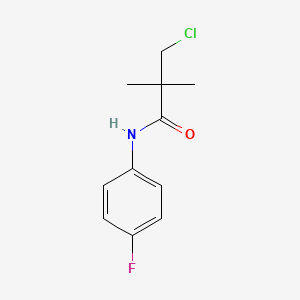
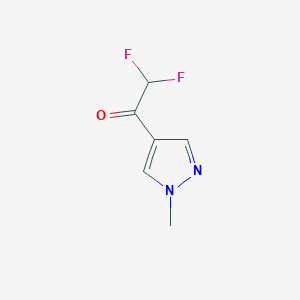
![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2958645.png)
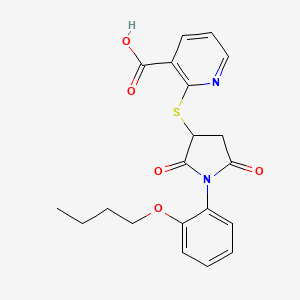
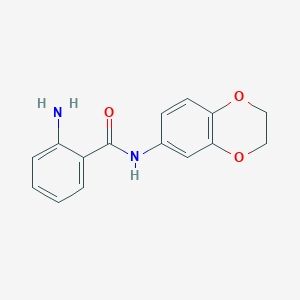
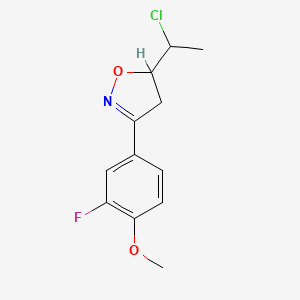
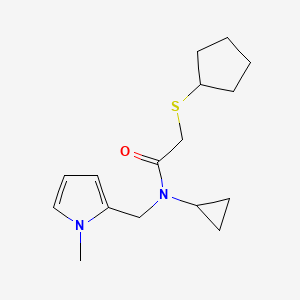
![3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine](/img/structure/B2958654.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide](/img/structure/B2958656.png)
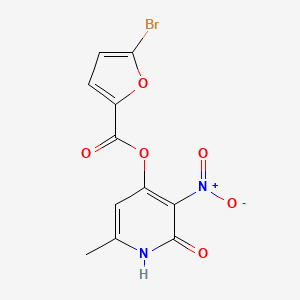
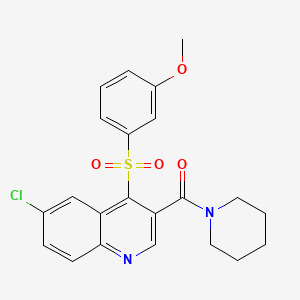
![1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B2958661.png)
